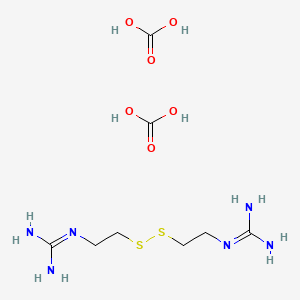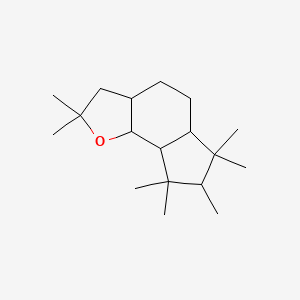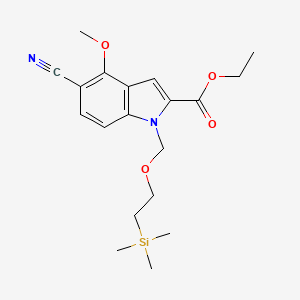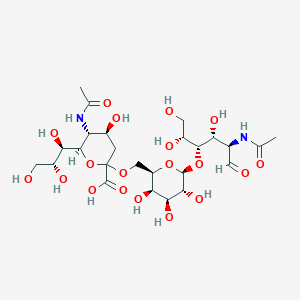
4-(4-Chlorophenyl)-4-methylheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-4-methylheptanedioic acid is an organic compound that features a chlorinated phenyl group attached to a heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-methylheptanedioic acid typically involves the reaction of 4-chlorobenzyl chloride with methylheptanedioic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under precise temperature and pressure conditions. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-4-methylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-4-methylheptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(4-Chlorophenyl)-4-methylheptanedioic acid exerts its effects involves its interaction with specific molecular targets. The chlorinated phenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but with a shorter carbon chain.
4-Chlorophenylboronic acid: Contains a boronic acid group instead of a heptanedioic acid backbone.
4-Chlorophenyl isothiocyanate: Features an isothiocyanate group.
Uniqueness
4-(4-Chlorophenyl)-4-methylheptanedioic acid is unique due to its specific combination of a chlorinated phenyl group and a heptanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17ClO4 |
|---|---|
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-methylheptanedioic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(8-6-12(16)17,9-7-13(18)19)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
FPTHLGWIDGWZBE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(CCC(=O)O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


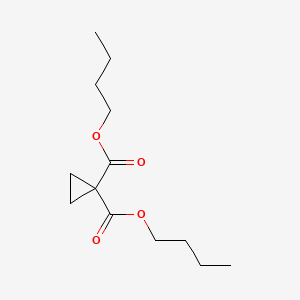

![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
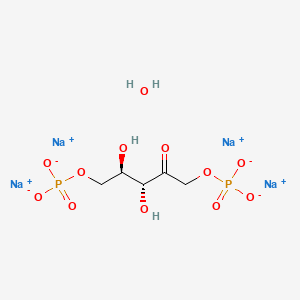
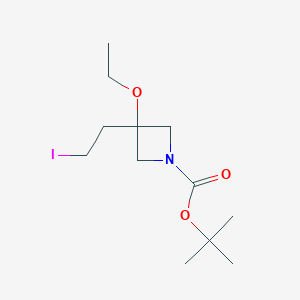
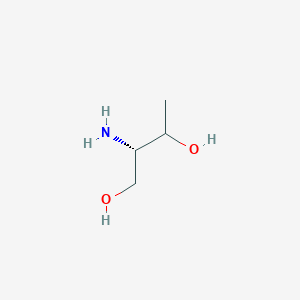

![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
